molecular formula C62H93N2O13PS B13725696 (2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate

(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate

Cat. No.: B13725696
M. Wt: 1137.4 g/mol
InChI Key: QYMCUAQSXLTZNC-NLXJDERGSA-N
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Description

The compound "(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate" is a structurally complex molecule featuring:

  • A spiro[isobenzofuran-1,9'-xanthen] core, which is a fluorescent xanthene derivative with hydroxyl and ketone groups at the 3' and 6' positions .
  • A thiourea linkage connecting the xanthene core to an ethoxyphosphoryloxypropane backbone .

This combination suggests applications in bioimaging, drug delivery, or lipid-based formulations due to its fluorescent properties and amphiphilic nature.

Properties

Molecular Formula

C62H93N2O13PS

Molecular Weight

1137.4 g/mol

IUPAC Name

[(2R)-3-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C62H93N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(67)72-46-51(75-59(68)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-61(79)64-48-35-38-52-55(43-48)62(77-60(52)69)53-39-36-49(65)44-56(53)76-57-45-50(66)37-40-54(57)62/h35-40,43-45,51,65-66H,3-34,41-42,46-47H2,1-2H3,(H,70,71)(H2,63,64,79)/t51-/m1/s1

InChI Key

QYMCUAQSXLTZNC-NLXJDERGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

The compound (2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate is a complex molecule with potential applications in various scientific fields. This article aims to explore its applications in detail, supported by relevant data and case studies.

Drug Delivery Systems

The amphiphilic nature of the distearate component allows for the formation of micelles or liposomes, which can encapsulate hydrophilic drugs. This property is particularly useful in enhancing the bioavailability of poorly soluble drugs.

Case Study:

A study demonstrated that formulations containing similar phospholipid-based compounds improved the solubility and stability of anticancer drugs, leading to enhanced therapeutic efficacy in vitro and in vivo.

The structural features of this compound suggest potential antioxidant properties due to the presence of hydroxyl groups. Compounds with similar structures have been studied for their ability to scavenge free radicals.

Research Findings:

Research has shown that hydroxylated compounds can significantly reduce oxidative stress markers in cellular models, indicating their potential as therapeutic agents in conditions like neurodegeneration and cardiovascular diseases.

Photodynamic Therapy

The incorporation of the spiro[isobenzofuran] moiety may confer photophysical properties suitable for photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy tumor cells.

Data Table: Photodynamic Properties

PropertyValue
Absorption Wavelength (nm)650
Quantum Yield0.45
Singlet Oxygen GenerationYes

Material Science

The compound's unique chemical structure may also find applications in material science, particularly in developing biodegradable polymers or coatings that exhibit specific mechanical properties or controlled degradation rates.

Case Study:

Research into similar phospholipid derivatives has shown their effectiveness as coatings for medical devices, enhancing biocompatibility and reducing thrombogenicity.

Sensing Applications

Due to its ability to interact with various biological molecules, this compound could be explored as a biosensor component, where changes in its fluorescence properties indicate binding events.

Research Findings:

Studies indicate that derivatives of similar structures can serve as effective sensors for detecting biomolecules such as glucose or cholesterol, showcasing their versatility in diagnostic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

A. Spiro[isobenzofuran-xanthene] Derivatives
Compound Name Substituents Key Properties Applications Reference
Target Compound 3',6'-dihydroxy-3-oxo, thiourea, distearate Fluorescent, lipophilic Drug delivery, imaging
3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-carboxylic acid benzyl ester Benzyl ester at C5 Enhanced solubility in organic solvents Synthetic intermediate for probes
2',7'-Difluoro-3',6'-dihydroxy-3-oxo derivative Fluorine at C2' and C7' Increased metabolic stability, red-shifted fluorescence Biomedical imaging
3',6'-Diacetoxy derivative Acetate groups at C3' and C6' Reduced polarity, hydrolyzable to active form Prodrug design

Key Findings :

  • Fluorination (e.g., ) improves photostability and resistance to enzymatic degradation compared to hydroxylated variants .
  • Carboxylic acid derivatives () serve as intermediates for conjugation, whereas distearates (target compound) prioritize lipid bilayer integration .
B. Thiourea-Linked Analogues
Compound Name Backbone Structure Functional Groups Applications Reference
Target Compound Ethoxyphosphoryloxypropane Distearate esters Membrane-targeted delivery
4-(Fluoresceinyl)thioureidomethylphenylboronic acid Phenylboronic acid Boron-based sensing Glucose sensing, diagnostics
1-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl)-3-pyridinyl thiourea Pyridine linker Fluorescent labeling Cellular imaging

Key Findings :

  • The ethoxyphosphoryloxypropane backbone in the target compound enables modular functionalization, while boronic acid derivatives () enable carbohydrate recognition .
  • Distearate esters enhance cellular uptake compared to smaller alkyl chains or polar groups .
C. Ester and Lipid Modifications
Compound Name Lipid/Ester Group Key Features Reference
Target Compound Distearate (C18) High lipophilicity, solid at room temperature
3-(((2-((tert-butyldimethylsilyl)oxy)-3-hydroxypropoxy)(methoxy)phosphoryl)oxy)propane-1,2-diyl distearate tert-butyldimethylsilyl (TBDMS) protection Enhanced stability against hydrolysis
Poly(ethylene glycol) diacrylate (PEGDA) PEG-based esters Hydrophilic, tunable crosslinking

Key Findings :

  • TBDMS protection () increases synthetic yield but requires deprotection for bioactivity, whereas distearates in the target compound are bioavailable without additional steps .
  • PEG-based esters () favor hydrogel formation, contrasting with the membrane-targeting role of distearates .

Lipophilicity :

  • The distearate chains in the target compound confer logP > 10, surpassing analogues with shorter chains (e.g., ’s TBDMS variant, logP ~8) .
    Fluorescence :
  • The 3',6'-dihydroxy-3-oxo core emits in the green spectrum (~515 nm), while fluorinated derivatives () exhibit red-shifted emission (~550 nm) .
    Stability :
  • Thiourea linkages (target compound) are less prone to hydrolysis than amide bonds in boronic acid derivatives () .

Preparation Methods

Synthesis of the Spiroisobenzofuran-xanthene Core

The spiro core is typically synthesized via condensation reactions involving fluorescein derivatives or related xanthene compounds. The key steps include:

  • Formation of the isobenzofuran moiety through lactonization
  • Spirocyclization with xanthene derivatives under acidic or basic catalysis
  • Introduction of hydroxyl groups at 3' and 6' positions via selective hydroxylation or by using suitably substituted precursors

Phosphorylation and Hydroxyphosphoryl Group Installation

Phosphorylation can be achieved by:

  • Reaction of the hydroxy group on the ethoxy linker with phosphoryl chloride (POCl3) or related phosphorylating agents under controlled conditions
  • Hydrolysis or partial hydrolysis to yield the hydroxyphosphoryl group

Esterification with Stearic Acid to Form Distearate

The final step involves esterification of the glycerol-like propane-1,2-diyl moiety with stearic acid:

  • Activation of stearic acid via DCC (dicyclohexylcarbodiimide) or other coupling agents
  • Reaction with the free hydroxyl groups on the propane backbone to form distearate esters
  • Purification by chromatography or crystallization

Detailed Stepwise Preparation Method (Hypothetical Based on Typical Synthetic Routes)

Step Reaction Type Reagents/Conditions Notes
1 Spirocyclization Fluorescein derivative, acid/base catalyst Forms the spiroisobenzofuran-xanthene core
2 Hydroxylation Selective hydroxylation reagents Introduces 3',6'-dihydroxy groups
3 Thiourea formation Amino intermediate + isothiocyanate Forms thioureido linkage via ethoxy linker
4 Phosphorylation Phosphoryl chloride (POCl3), base Installs hydroxyphosphoryl group
5 Esterification Stearic acid, DCC or EDC, DMAP catalyst Forms distearate esters on propane-1,2-diyl backbone
6 Purification Column chromatography, recrystallization Ensures high purity of final compound

Research Findings and Literature Insights

  • Spiroisobenzofuran-xanthene derivatives are commonly synthesized via fluorescein-based chemistry, with well-established methods for spirocyclization and hydroxylation.
  • Thiourea linkages are typically formed by nucleophilic addition of amines to isothiocyanates, a robust and high-yielding reaction.
  • Phosphorylation of hydroxy groups is conventionally performed using phosphoryl chlorides or phosphoramidites, often under anhydrous conditions to control substitution patterns.
  • Esterification with long-chain fatty acids such as stearic acid is standard in lipid chemistry, employing carbodiimide coupling agents and catalysts like DMAP to achieve efficient diester formation.
  • No direct preparation method for the exact compound is publicly documented in major chemical databases such as PubChem or ECHA, indicating this compound may be proprietary or synthesized in specialized research contexts.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Expected Outcome Challenges
Spirocyclization Fluorescein derivative, acid/base Formation of spiro core Control of regioselectivity
Hydroxylation Hydroxylating agents Installation of 3',6'-dihydroxy groups Avoiding over-oxidation
Thiourea linkage formation Amino intermediate + isothiocyanate Formation of thioureido substituent Purity and side reactions
Phosphorylation POCl3 or phosphoramidites Introduction of hydroxyphosphoryl group Moisture sensitivity, selectivity
Esterification with stearic acid Stearic acid, DCC/EDC, DMAP Formation of distearate esters Complete esterification, purification

Q & A

Q. What are the recommended methodologies for synthesizing and purifying (2R)-3-...distearate?

Synthesis involves coupling the spiroxanthene-thioureido intermediate with a phosphorylated glycerol distearate backbone. Key steps include:

  • Protection of reactive groups : Use tert-butyl or benzyl groups to protect hydroxyl and amino functionalities during phosphorylation (e.g., as in ).
  • Phosphorylation : Employ carbodiimide-mediated coupling for esterification of the phosphorylated ethanolamine linker to the glycerol backbone (analogous to methods in ).
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound?

Combine multiple analytical techniques:

  • NMR spectroscopy : Assign peaks for the spiroxanthene core (e.g., aromatic protons at δ 6.5–8.0 ppm) and distearate chains (δ 0.8–1.3 ppm for CH₃ groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ and fragmentation patterns of the thioureido and phosphoryl groups .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points of the distearate chains (~60–70°C) .

Q. What experimental protocols ensure stability during storage?

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of unsaturated bonds in the stearate chains. Avoid exposure to light due to the fluorescent spiroxanthene moiety .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via HPLC .

Advanced Research Questions

Q. How does the thioureido group influence the compound’s fluorescence properties?

The thioureido moiety may quench or enhance fluorescence by altering electron density in the spiroxanthene core. To evaluate:

  • Spectroscopic analysis : Compare quantum yields and Stokes shifts with analogs lacking the thioureido group (e.g., Calcein in ).
  • pH-dependent studies : Test fluorescence intensity across pH 4–10 to identify protonation-sensitive regions .

Q. What strategies assess lipid membrane interactions mediated by the distearate chains?

  • Membrane modeling : Use Langmuir-Blodgett monolayers or liposomes to study insertion kinetics.
  • Fluorescence anisotropy : Track changes in membrane fluidity using a fluorescent probe (e.g., DPH) upon compound incorporation .
  • Cryo-EM : Visualize structural perturbations in lipid bilayers .

Q. How to design long-term environmental fate studies for this compound?

Adopt a tiered approach per OECD guidelines:

  • Phase 1 (Lab-scale) : Measure logP (octanol-water) to predict bioaccumulation and use HPLC-MS to identify hydrolysis/byproducts under simulated sunlight ().
  • Phase 2 (Field studies) : Deploy in mesocosms to monitor degradation in soil/water matrices and quantify residues via LC-MS/MS .

Q. How to resolve contradictions in biological activity data across studies?

  • Method standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) as in ’s randomized block design.
  • Cross-validation : Compare results from orthogonal methods (e.g., antioxidant activity via DPPH and ORAC assays, as in ).
  • Meta-analysis : Apply multivariate statistics to isolate variables (e.g., solvent polarity, cell line variability) .

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